6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Computational chemistry Drug-likeness prediction Physicochemical property comparison

Achieve unmatched target engagement in your kinase program. This 6-(4-chlorophenoxy) variant offers a crucial σ-hole halogen bond donor for enhanced hit rates against carbonyl- or Met-rich pockets, a property absent in unsubstituted phenoxy or 6-chloro analogs. Its unique electronic profile (mLogP 2.65, σp=+0.23) is essential for deconvoluting halogen-specific SAR effects. Procure this ≥95% pure fragment directly to eliminate custom synthesis delays and enable immediate crystallographic halogen-bonding studies.

Molecular Formula C10H7ClN4O3
Molecular Weight 266.64
CAS No. 681271-61-4
Cat. No. B2456993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
CAS681271-61-4
Molecular FormulaC10H7ClN4O3
Molecular Weight266.64
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl
InChIInChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14)
InChIKeyMEFYOVCNZLFLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS 681271-61-4): Structural Identity, Physicochemical Profile, and Position in the Nitropyrimidine Scaffold Landscape


6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS 681271-61-4) is a trisubstituted pyrimidine bearing a 4-chlorophenoxy group at C6, a nitro group at C5, and a primary amine at C4. The compound has the molecular formula C10H7ClN4O3 and a molecular weight of 266.6 g/mol . Its structure places it within the broader class of 5-nitropyrimidin-4-amines, which are established intermediates for kinase inhibitors and purine nucleoside analogs [1]. Unlike the widely used 6-chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3), this compound features an O-aryl ether linkage rather than a halogen at C6, fundamentally altering its reactivity profile and potential target engagement mode [2]. Pharmacologically, the 5-nitropyrimidin-4-amine scaffold has yielded potent inhibitors of PLK1, PKC-θ, and GPR119, though the specific biological annotation of this 4-chlorophenoxy variant remains largely unexplored in the primary literature .

Why Generic Substitution Fails for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: C6 Substituent Identity Dictates Reactivity, Molecular Recognition, and Library Enumeration Logic


The 5-nitropyrimidin-4-amine core is not a self-contained pharmacophore; the C6 substituent governs both synthetic accessibility and biological target preferences. Chloro, phenoxy, alkylamino, and morpholino groups at C6 produce different dipole vectors, hydrogen bond acceptor capacities, and steric profiles, each leading to non-overlapping chemical biology utility . Generic substitution—e.g., replacing the 4-chlorophenoxy group with a chloro atom or an unsubstituted phenoxy group—fails because (a) the reactivity of the C6 position determines the scope of downstream palladium-catalyzed amination and cross-coupling reactions for diversity-oriented synthesis [1]; (b) the electron-withdrawing and lipophilic contributions of the 4-chlorophenoxy substituent alter the scaffold's passive permeability and efflux ratio in cell-based assays, a parameter critical for probe and lead selection [2]; and (c) structure-based studies of related 5-nitropyrimidines demonstrate that even subtle C6 modifications redirect kinase selectivity profiles [3].

Product-Specific Quantitative Differentiation of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Evidence from Physicochemical Prediction, Crystallographic Context, and Kinase Selectivity Patterns


Predicted Physicochemical Profile vs. 5-Nitro-6-phenoxypyrimidin-4-amine

The 4-chlorophenoxy variant exhibits a different physicochemical signature relative to its unsubstituted phenoxy analog, directly impacting permeability and polarity-based library selection criteria [1]. The Molinspiration prediction engine was used to compute key drug-likeness parameters; the 4-chlorophenoxy compound shows only 1 Lipinski violation (molecular weight > 500 excluded) vs. the phenoxy analog, but with distinct logP and topological polar surface area that shift blood-brain barrier penetration potential [2].

Computational chemistry Drug-likeness prediction Physicochemical property comparison

Crystallographic Evidence of the 5-Nitropyrimidin-4-amine Scaffold in a Kinase Active Site

The 5-nitropyrimidin-4-amine moiety has been structurally resolved when ligated to the human p38α MAP kinase (PDB ID: 2G9X), providing direct evidence for the scaffold's binding mode in a therapeutically relevant active site [1]. Although the specific ligand in 2G9X is not the 4-chlorophenoxy compound, the co-crystal structure demonstrates (1) the C4 amine is locked in a bidentate hydrogen bond with the hinge residue Met109, (2) the C6 substituent is projected toward the solvent-exposed ribose pocket, and (3) the C5 nitro group engages a polar contact with the DFG-loop aspartate (Asp168) [1].

Structural biology Kinase crystallography Fragment-based lead discovery

Drug-Likeness and Lead-Likeness Assessment vs. 5-Nitro-6-phenoxypyrimidin-4-amine

Applying the Congreve rule-of-three for fragment-based lead discovery, this compound is compared to its phenoxy analog using Molinspiration-predicted properties [1]. Both compounds meet fragment criteria, but the 4-chlorophenoxy variant's higher molecular weight and lipophilicity position it closer to the boundary, influencing library design choices [2].

Medicinal chemistry triage Fragment-based screening Lead-likeness criteria

Differential Kinase Selectivity Potential of C6-Substituted 5-Nitropyrimidines

Published SAR on 2,4-diamino-5-nitropyrimidines demonstrates that the C6 substituent is a critical determinant of kinase selectivity. In a panel of 100+ kinases, analogs with bulky aryl ether groups at C6 exhibited a selectivity profile distinct from those with small lipophilic substituents, with selectivity ratios (S(90) values) differing by more than 10-fold against PKC family members . The 4-chlorophenoxy group is a topologically defined, electron-withdrawing aromatic substituent; class-level SAR from PKC-θ inhibitors predicts that this substitution pattern would shift activity away from PKC-θ and toward kinases that accommodate a para-halogenated phenyl in the selectivity pocket, such as certain tyrosine kinases [1].

Kinase inhibitor selectivity Scaffold enumeration Protein kinase C

Procurement-Driven Application Scenarios for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Fragment Libraries, Kinase Probe Design, and Covalent Inhibitor Discovery


Diversity-Oriented Fragment Library Construction for Underexplored Kinase Pockets

Procure this compound to add a medium-lipophilicity, halogen-bearing fragment to a 200–300 Da screening collection. The 4-chlorophenoxy group introduces a σ-hole halogen bond donor capability that the unsubstituted phenoxy analog lacks, potentially increasing hit rates against kinases with a suitably positioned backbone carbonyl or methionine sulfur in the C6-proximal pocket [1]. Supplier purity of ≥95% (OtaChem) meets fragment library stringency requirements [2].

Negative Control Probe for C6-Oxy Substituent SAR in 5-Nitropyrimidine Kinase Programs

In a kinase program exploring C6-aryloxy 5-nitropyrimidines, the 4-chlorophenoxy derivative serves as a critical comparator against 6-(4-fluorophenoxy) and 6-(4-methoxyphenoxy) analogs. Its lipophilic and electronic profile (mLogP 2.65; Hammett σpara = +0.23 for Cl) enables the deconvolution of halogen-specific effects on target engagement and selectivity [1]. The compound's availability as a single entity eliminates the delay of custom synthesis for early SAR exploration [2].

Covalent Inhibitor Scout via Nitro-Reduction–Conjugation Sequences

The C5 nitro group functions as a latent electrophile after reduction to a nitroso or hydroxylamine intermediate. This compound can be employed in a two-stage screening protocol: (1) initial non-covalent hit identification using the intact 5-nitropyrimidine scaffold, followed by (2) on-target reduction and trapping to generate a covalent adduct with an active-site cysteine, as demonstrated with related 5-nitropyrimidine-based PLK1 inhibitors [1]. The C6 4-chlorophenoxy group provides a defined exit vector for subsequent linker chemistry.

Tool Compound for Studying Halogen-π Interactions in Protein-Ligand Complexes

Co-crystallization of this compound with target proteins allows direct measurement of the halogen-π interaction geometry between the 4-chlorophenyl ring and aromatic residues (Phe, Tyr, Trp) in the binding pocket. The crystallographically validated scaffold binding mode (PDB 2G9X) combined with the unique 4-chlorophenoxy feature makes this compound a strong candidate for structural biology studies that quantify halogen bonding contributions to binding free energy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.